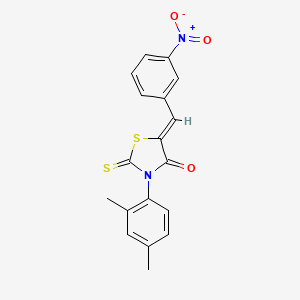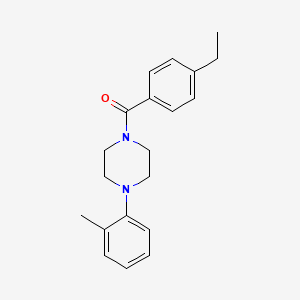![molecular formula C17H17ClN2O B4725903 1-(4-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}-2-propen-1-one](/img/structure/B4725903.png)
1-(4-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}-2-propen-1-one
Descripción general
Descripción
1-(4-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}-2-propen-1-one, also known as 4'-DMAP or para-DMAP, is a chemical compound that has been widely used in scientific research. It is a yellow solid with a molecular formula of C17H18ClN3O and a molecular weight of 315.8 g/mol. This compound has been extensively studied due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4'-DMAP is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, particularly in the formation of C-N bonds. It also exhibits catalytic activity in the oxidation of alcohols to aldehydes and ketones.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4'-DMAP. However, studies have shown that it exhibits low toxicity and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4'-DMAP is its versatility and potential applications in various fields of research. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. However, one of the limitations is that it may not be suitable for certain types of reactions due to its specific properties.
Direcciones Futuras
There are several potential future directions for the use of 4'-DMAP in scientific research. One potential application is in the synthesis of new heterocyclic compounds with potential pharmaceutical applications. It may also be used as a catalyst in the development of new organic reactions. Additionally, further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}-2-propen-1-one is a versatile compound that has been widely used in scientific research. It has potential applications in various fields such as organic chemistry, biochemistry, pharmacology, and medicinal chemistry. While there is limited information on its biochemical and physiological effects, it exhibits low toxicity and is relatively non-toxic. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Aplicaciones Científicas De Investigación
4'-DMAP has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used in various fields such as organic chemistry, biochemistry, pharmacology, and medicinal chemistry. It is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)anilino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)16-9-7-15(8-10-16)19-12-11-17(21)13-3-5-14(18)6-4-13/h3-12,19H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFJPXYXQLYII-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B4725823.png)
![N-(2,6-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4725834.png)
![methyl 2-[({[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725842.png)
![2-{[(2-hydroxy-4-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4725849.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4725852.png)
![4-(ethoxycarbonyl)benzyl 4-{[(2-methylphenyl)amino]methyl}benzoate](/img/structure/B4725858.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4725867.png)


![N-cyclohexyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4725895.png)

![butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4725929.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4725940.png)